HEPES sel de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is extensively used in:

Biological Research: As a buffering agent in cell culture media and biochemical assays.

Chemistry: In studies involving metal ions, where it serves as a substitute for other buffers like Tris and phosphate.

Medicine: For enhancing protein transfection into mammalian cells and intracellular targeting.

Industry: As a calibrator for pH measurement in various applications.

Mécanisme D'action

Target of Action

HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic buffer . It is primarily targeted towards maintaining the pH of biological systems .

Mode of Action

HEPES sodium salt acts as a buffering agent, maintaining the pH of the biological system within a specific range . It does this by accepting or donating protons (H+ ions) to resist changes in pH, thereby stabilizing the environment of the biological system .

Biochemical Pathways

Instead, it provides a stable pH environment that is crucial for the proper functioning of various biochemical reactions and pathways .

Pharmacokinetics

Its solubility in water and stability at room temperature are key properties that contribute to its effectiveness as a buffer .

Result of Action

The primary result of HEPES sodium salt’s action is the maintenance of a stable pH environment. This is crucial for biological research, as many biological processes are pH-dependent . By maintaining a stable pH, HEPES sodium salt allows these processes to occur under optimal conditions .

Action Environment

The action of HEPES sodium salt is influenced by environmental factors such as temperature and concentration . Its buffering capacity is most effective in the pH range of 6.8 to 8.2 . It is also worth noting that HEPES sodium salt is non-toxic and has a physiological buffering range, making it suitable for use in cell culture .

Analyse Biochimique

Biochemical Properties

HEPES sodium salt plays a significant role in biochemical reactions. It has a remarkable pH buffering capacity between 6.8 and 8.2 . Its neutrality towards metal ions makes it a preferred choice for solutions with metal ions, acting as a "non-coordinating buffer" . It showcases valuable properties in various biological and biochemical processes, such as isoelectric focusing for protein separation and minimal interference in DNA-restriction enzyme reactions .

Cellular Effects

HEPES sodium salt has profound effects on various types of cells and cellular processes. In cell culture, it excels in maintaining stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

Molecular Mechanism

The mechanism of action of HEPES sodium salt in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .

Temporal Effects in Laboratory Settings

HEPES sodium salt is stable for at least three years if stored sealed and kept dry at room temperature . Although it does not have assigned expiration dates, it should be re-evaluated for continued suitability in user application every three to five years .

Subcellular Localization

As a buffering agent, it is expected to be present throughout the cell, including the cytoplasm and the nucleus, to maintain pH homeostasis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate typically involves the reaction of piperazine with ethylene oxide to form 2-(2-hydroxyethyl)piperazine. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide.

Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent but with a different pH range.

Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.

MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but less effective in some biological applications.

Uniqueness

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is unique due to its zwitterionic nature, which minimizes interactions with metal ions and other charged molecules. This makes it particularly suitable for experiments involving sensitive biological systems .

Activité Biologique

HEPES sodium salt, chemically known as N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) sodium salt, is a zwitterionic buffer widely utilized in biological and biochemical research. This compound is particularly valued for its ability to maintain stable pH levels in a variety of experimental conditions, making it essential in cell culture, molecular biology, and protein studies. This article explores the biological activity of HEPES sodium salt, highlighting its applications, mechanisms of action, and relevant research findings.

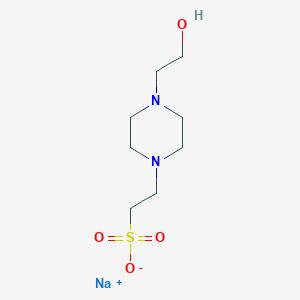

- Molecular Formula: C₈H₁₇N₂NaO₄S

- Molar Mass: 260.29 g/mol

- pKa: Approximately 7.5 at 25 °C

- Useful pH Range: 6.8 - 8.2

HEPES functions effectively as a buffer due to its zwitterionic nature, allowing it to donate or accept protons depending on the surrounding pH. This property is crucial for maintaining physiological pH in biological systems, which is typically around 7.4. HEPES's minimal interaction with metal ions further enhances its utility in various biochemical assays and cell culture applications .

Applications in Biological Research

HEPES sodium salt is employed across numerous biological applications:

- Cell Culture: It is commonly used in media formulations for mammalian cells, where it helps prevent pH drift during cell growth .

- Protein Purification: HEPES buffers are often utilized in protocols requiring stable pH conditions to preserve protein structure and function .

- Enzyme Reactions: The compound is beneficial in enzyme assays where optimal pH conditions are critical for activity .

- Electrophoresis: HEPES serves as a running buffer in gel electrophoresis due to its effective buffering capacity .

Comparative Analysis of Buffering Agents

The following table compares HEPES with other common buffering agents:

| Property | HEPES | Tris | Phosphate Buffer Saline (PBS) |

|---|---|---|---|

| pH Range | 6.8 - 8.2 | 7.0 - 9.0 | 7.2 - 7.4 |

| Metal Ion Binding | Minimal | Moderate | High |

| UV Absorbance | Low | Moderate | Low |

| Toxicity | Low | Moderate | Low |

| Application | Cell culture, protein assays | Molecular biology | General lab use |

Case Studies and Research Findings

- Cell Culture Optimization : A study demonstrated that substituting HEPES for bicarbonate in protein-free animal cell culture media improved the viability and growth rates of various cell lines, including HEK293 cells . This substitution allowed for more controlled experimental conditions without the complications associated with CO₂ levels.

- Protein Stability : Research indicated that HEPES effectively maintained the stability of proteins during purification processes compared to other buffers like Tris and phosphate buffers . In particular, it showed superior performance in maintaining enzyme activity over extended periods.

- Electrophoresis Applications : In a comparative study on electrophoresis buffers, HEPES was found to provide better resolution and stability for proteins than traditional buffers, making it a preferred choice for high-resolution applications .

Propriétés

Numéro CAS |

103404-87-1 |

|---|---|

Formule moléculaire |

C16H34N4NaO8S2- |

Poids moléculaire |

497.6 g/mol |

Nom IUPAC |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |

Clé InChI |

KJICBABKQWYBFV-UHFFFAOYSA-L |

SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

75277-39-3 |

Pictogrammes |

Irritant |

Numéros CAS associés |

7365-45-9 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.